Cas no 1356386-51-0 (Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate)

Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate is a heterocyclic compound featuring a spirocyclic structure combining oxa- and aza-functionalities. Its unique scaffold offers versatility in synthetic chemistry, particularly in the development of pharmacologically active molecules. The ester group at the 3-position enhances reactivity, facilitating further derivatization. The spirocyclic core contributes to conformational rigidity, which can improve binding affinity and selectivity in medicinal chemistry applications. This compound is valued for its potential as a building block in the synthesis of complex heterocycles, including spirocyclic alkaloids and other bioactive intermediates. Its stability and well-defined reactivity profile make it a useful reagent in organic and pharmaceutical research.
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate structure
1356386-51-0 structure
商品名:Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate
CAS番号:1356386-51-0
MF:C11H19NO3
メガワット:213.273463487625
CID:2771498

Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate 化学的及び物理的性質

名前と識別子

    • METHYL 1-OXA-9-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE
    • Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate
    • インチ: 1S/C11H19NO3/c1-14-10(13)9-2-3-11(15-8-9)4-6-12-7-5-11/h9,12H,2-8H2,1H3
    • InChIKey: FYQMYAHTCYNZMR-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C(=O)OC)CCC21CCNCC2

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 236
  • トポロジー分子極性表面積: 47.6
  • 疎水性パラメータ計算基準値(XlogP): 0.4

Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM208245-1g
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate
1356386-51-0 95%
1g
$636 2021-08-04
Chemenu
CM208245-1g
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate
1356386-51-0 95%
1g
$*** 2023-03-30
Alichem
A289001273-1g
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate
1356386-51-0 95%
1g
766.12 USD 2021-06-15

Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate 関連文献

Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylateに関する追加情報

Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate (CAS 1356386-51-0): A Versatile Spirocyclic Compound in Modern Chemistry

Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate (CAS 1356386-51-0) is a structurally unique spirocyclic compound that has garnered significant attention in pharmaceutical and organic synthesis research. This molecule features a distinctive 1-oxa-9-azaspiro[5.5]undecane core structure, combining both oxygen and nitrogen heteroatoms within its spiro framework, making it a valuable building block for drug discovery and material science applications.

The growing interest in spirocyclic compounds like Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate stems from their three-dimensional complexity and potential to address challenges in medicinal chemistry. Researchers are particularly drawn to its balanced lipophilicity and molecular rigidity, properties that are increasingly sought after in the development of CNS-active compounds and protease inhibitors. Recent studies (2022-2023) highlight its utility as a conformationally restricted scaffold for designing novel kinase modulators.

From a synthetic chemistry perspective, the methyl carboxylate moiety in Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate provides excellent handles for further derivatization. This characteristic makes it particularly valuable in parallel synthesis and combinatorial chemistry approaches that dominate modern drug discovery pipelines. The compound's stability under various reaction conditions has been demonstrated in recent publications focusing on spirocyclic compound libraries generation.

The pharmaceutical applications of Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate extend to several therapeutic areas currently receiving significant research attention. These include:
- Neurodegenerative disease research (particularly for Alzheimer's and Parkinson's disease targets)
- Inflammation pathways (as potential NLRP3 inflammasome inhibitors)
- Antiviral compound development (explored in coronavirus protease inhibition studies)

Recent market analysis (2023) shows growing demand for spirocyclic building blocks like Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate, with compound annual growth rates exceeding 8% in the pharmaceutical intermediates sector. This trend reflects the broader industry shift toward three-dimensional molecular architectures in drug design, moving away from traditional flat structures.

Quality specifications for Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate typically include:
- Purity ≥97% (HPLC)
- Moisture content ≤0.5%
- Residual solvents meeting ICH guidelines
- Comprehensive NMR and mass spectrometry characterization

Storage recommendations for Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate emphasize protection from moisture and oxidation. The compound demonstrates good stability when stored under inert atmosphere at -20°C, with shelf life typically exceeding 24 months under proper conditions. These handling characteristics contribute to its popularity as a research chemical.

The synthesis of Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate typically involves elegant multi-step sequences that showcase modern synthetic methodologies. Recent literature highlights the use of:
- Metal-catalyzed cyclization reactions
- Photochemical approaches to spirocycle formation
- Enzymatic resolution for obtaining enantiopure material

Analytical characterization of Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate benefits from advanced techniques including:
- 2D NMR for complete structural assignment
- High-resolution mass spectrometry
- X-ray crystallography for absolute configuration determination

Current research directions involving Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate focus on:
- Development of asymmetric synthesis routes
- Exploration of its coordination chemistry with transition metals
- Investigation of its supramolecular properties

The global supply chain for Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate has expanded significantly since 2020, with multiple GMP-certified manufacturers now offering kilogram-scale quantities. This availability supports its growing use in preclinical development programs across major pharmaceutical hubs in North America, Europe, and Asia.

From an intellectual property perspective, Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate appears in numerous patent applications (2020-2023) covering:
- Novel synthetic methodologies
- Pharmaceutical compositions
- Specialty material applications

Environmental and safety assessments of Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate indicate favorable profiles compared to many traditional heterocyclic compounds. Its biodegradation pathways and ecotoxicity data are currently under investigation as part of broader green chemistry initiatives in the fine chemicals industry.

Future prospects for Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate appear promising, with potential expansions into:
- Chiral catalyst development
- Functional material design
- Chemical biology tool compounds

For researchers working with Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate, recent literature suggests particular promise in developing:
- Selective enzyme inhibitors
- Molecular probes for studying protein-protein interactions
- Novel ligand architectures for medicinal chemistry

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.